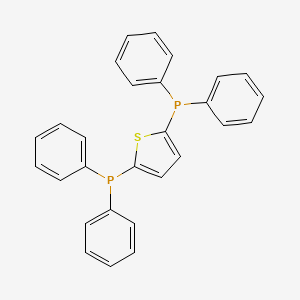![molecular formula C6H14NO4P B14311933 Diethyl [2-(hydroxyimino)ethyl]phosphonate CAS No. 110841-50-4](/img/structure/B14311933.png)
Diethyl [2-(hydroxyimino)ethyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-(hydroxyimino)ethyl]phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which imparts distinct reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(hydroxyimino)ethyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate oxime. One common method is the reaction of diethyl phosphite with acetaldehyde oxime under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [2-(hydroxyimino)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Aminoethyl phosphonates.
Substitution: Alkyl or aryl phosphonates.
Aplicaciones Científicas De Investigación
Diethyl [2-(hydroxyimino)ethyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of diethyl [2-(hydroxyimino)ethyl]phosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphonate
- Diethyl [2-(hydroxyethyl)phosphonate]
- Diethyl [2-(aminoethyl)phosphonate]
Uniqueness
Diethyl [2-(hydroxyimino)ethyl]phosphonate is unique due to the presence of the hydroxyimino group, which imparts distinct reactivity and functionality compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications .
Propiedades
Número CAS |
110841-50-4 |
|---|---|
Fórmula molecular |
C6H14NO4P |
Peso molecular |
195.15 g/mol |
Nombre IUPAC |
N-(2-diethoxyphosphorylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H14NO4P/c1-3-10-12(9,11-4-2)6-5-7-8/h5,8H,3-4,6H2,1-2H3 |
Clave InChI |
NKXKQSJZTLWXBU-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC=NO)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


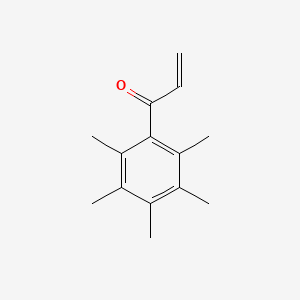
![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)
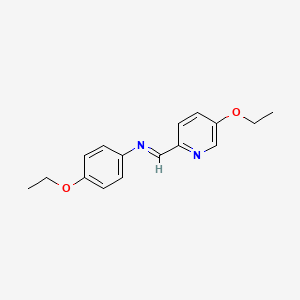

![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)
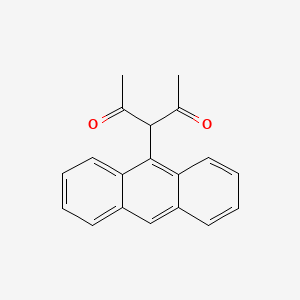
![7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol](/img/structure/B14311874.png)
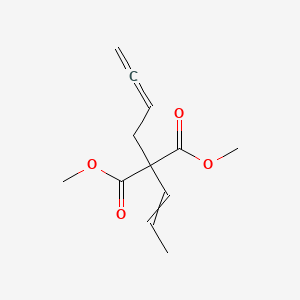
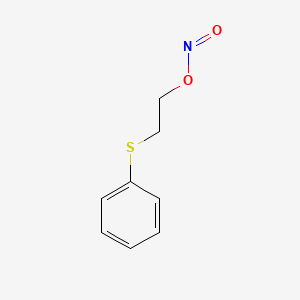

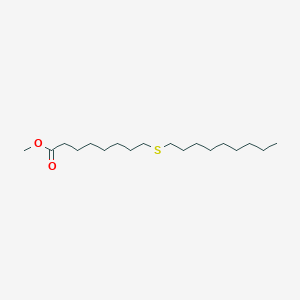
![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate](/img/structure/B14311908.png)
